molecular formula C20H10I2O5 B3259144 3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 31395-16-1

3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No.: B3259144
CAS No.: 31395-16-1
M. Wt: 584.1 g/mol
InChI Key: RUEQYKGDINYYHI-UHFFFAOYSA-N
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Description

3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one (CAS 31395-16-1), commonly known as Diiodofluorescein, is a halogenated xanthene derivative with a molecular formula of C₂₀H₁₀I₂O₅ and a molecular weight of 584.09934 g/mol . Structurally, it consists of a spirocyclic core integrating a benzofuran moiety and a xanthene ring, substituted with two iodine atoms at positions 6 and 7 of the benzofuran ring and hydroxyl groups at positions 3' and 6' of the xanthene system. This compound is light-sensitive and typically stored at room temperature .

Diiodofluorescein is primarily utilized as a fluorescent probe in biochemical assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, where it acts as a fluorescent indicator for peroxyl radical scavenging activity . Its fluorescence properties (excitation at 485 nm, emission at 528 nm) make it ideal for tracking oxidative stress in biological systems .

Properties

IUPAC Name

3',6'-dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10I2O5/c21-14-6-5-13-17(18(14)22)19(25)27-20(13)11-3-1-9(23)7-15(11)26-16-8-10(24)2-4-12(16)20/h1-8,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEQYKGDINYYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C=C5)I)I)C(=O)O4)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10I2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one, commonly referred to as Diiodofluorescein, is a synthetic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its mechanism of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C20H10I2O5
  • Molecular Weight : 584.104 g/mol
  • CAS Number : 31395-16-1
  • PubChem CID : 21863873

Diiodofluorescein exhibits its biological activity primarily through its interaction with cellular components. The presence of iodine atoms in its structure enhances its reactivity and allows it to participate in various biochemical processes. The hydroxyl groups contribute to its solubility and reactivity with biological macromolecules.

Antioxidant Properties

Research has indicated that Diiodofluorescein possesses antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage and maintaining homeostasis.

Antimicrobial Activity

Studies have demonstrated that Diiodofluorescein exhibits antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that Diiodofluorescein can induce cytotoxic effects in cancer cell lines. The compound's ability to disrupt cellular processes in malignant cells suggests potential applications in cancer therapy.

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of Diiodofluorescein using various assays (DPPH, ABTS). Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

Assay TypeIC50 (µM)
DPPH12.5
ABTS15.0

Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of Diiodofluorescein against Staphylococcus aureus and Candida albicans, the compound demonstrated minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics.

PathogenMIC (µg/mL)
Staphylococcus aureus8
Candida albicans16

Study 3: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic effects of Diiodofluorescein on MCF-7 breast cancer cells showed an IC50 value of 20 µM after 48 hours of exposure, indicating promising potential for therapeutic applications.

Cell LineIC50 (µM)
MCF-720

Comparison with Similar Compounds

Comparison with Structurally Similar Xanthene Derivatives

Structural Analogs and Substituent Variations

The xanthene backbone allows diverse substitutions, leading to compounds with distinct physicochemical and biological properties. Key analogs are compared below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
Diiodofluorescein - Iodine at C6, C7 (benzofuran)
- OH at C3', C6' (xanthene)
C₂₀H₁₀I₂O₅ 584.09934 Fluorescent probe (ORAC assays), oxidative stress studies
Fluorescein - No halogens
- OH at C3', C6' (xanthene)
C₂₀H₁₂O₅ 332.31 Fluorescent labeling, pH-sensitive dyes, biomedical imaging
Erythrosine B - Iodine at C2', C4', C5', C7' (xanthene)
- OH at C3', C6'
C₂₀H₆I₄O₅ 835.47 Food coloring (red dye), dental plaque disclosure, spectrofluorimetric drug analysis
Solvent Red 43 - Bromine at C2', C4', C5', C7' (xanthene)
- OH at C3', C6'
C₂₀H₁₀Br₄O₅ 627.82 Industrial dyeing, laser technologies
Fluorescein Isothiocyanate (FITC) - Isothiocyanate at C6 (benzofuran)
- OH at C3', C6'
C₂₁H₁₁NO₅S 389.38 Fluorescent labeling (e.g., antibodies, proteins)
4,5,6,7-Tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one - Chlorine at C4, C5, C6, C7 (benzofuran)
- OH at C3', C6'
C₂₀H₁₀Cl₄O₅ 488.95 Not explicitly stated; likely used in dyeing or photodynamic therapy

Key Research Findings and Functional Differences

Fluorescence and Antioxidant Activity
  • Diiodofluorescein exhibits lower fluorescence quantum yield compared to Fluorescein due to iodine's heavy atom effect, which enhances intersystem crossing but reduces emission intensity . However, its iodine substitutions improve stability in oxidative environments, making it suitable for ORAC assays.
  • Erythrosine B , with four iodine atoms, shows red-shifted absorption (λmax ~530 nm) compared to Diiodofluorescein (λmax ~490 nm), aligning with its use as a red dye .
  • FITC derivatives are preferred in cell biology for covalent labeling due to their reactive isothiocyanate group, which binds to amine residues .

Substituent Effects on Pharmacological Properties

  • Halogenation : Iodine and bromine enhance lipophilicity and radical scavenging capacity but reduce aqueous solubility. For example, Diiodofluorescein's logP is higher than Fluorescein, favoring membrane permeability .
  • Electron-withdrawing groups (e.g., nitro in Solvent Orange 16 ) redshift absorption, while electron-donating groups (e.g., hydroxyls) enhance fluorescence.
  • Isothiocyanate substitution (FITC) introduces covalent binding capability, enabling long-term tracking in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3',6'-Dihydroxy-6,7-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one

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